molecular formula C13H18BrN3O3S2 B4728408 N'-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide

N'-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide

Cat. No.: B4728408
M. Wt: 408.3 g/mol
InChI Key: ABKFODGVFQJOJS-VIZOYTHASA-N
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Description

N’-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Properties

IUPAC Name

N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3S2/c1-2-22(19,20)17-5-3-4-10(8-17)13(18)16-15-7-12-6-11(14)9-21-12/h6-7,9-10H,2-5,8H2,1H3,(H,16,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKFODGVFQJOJS-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide typically involves the condensation of 4-bromothiophene-2-carbaldehyde with 1-(ethylsulfonyl)piperidine-3-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with metalloproteases and other metalloenzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic properties. This makes it particularly useful in the development of materials with specific electronic or optical characteristics. Additionally, the ethylsulfonyl group enhances its solubility and stability, making it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(4-bromothiophen-2-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide

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